N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide is a synthetic compound featuring a tetrahydronaphthalene scaffold substituted with a hydroxy and methoxy group at positions 1 and 6, respectively. The cinnamamide moiety (a propenamide group linked to a phenyl ring) is attached via a methylene bridge to the tetrahydronaphthalen-1-yl group.
Properties
IUPAC Name |
(E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-18-10-11-19-17(14-18)8-5-13-21(19,24)15-22-20(23)12-9-16-6-3-2-4-7-16/h2-4,6-7,9-12,14,24H,5,8,13,15H2,1H3,(H,22,23)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFMQQMJOZVYDH-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of functional group transformations to introduce the hydroxy and methoxy groups. This is followed by the formation of the amide bond with cinnamic acid or its derivatives under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide has been investigated for various biological activities:
Neuroprotective Effects
Research indicates that this compound may inhibit the formation of neurotoxic amyloid beta oligomers associated with Alzheimer's disease. It targets the amyloid beta 1-42 monomer implicated in neurodegeneration .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to neurodegenerative diseases. For example, it has shown potential in inhibiting acetylcholinesterase activity .
Table: Comparison of Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | Antimicrobial | Similar naphthalene structure |
| (E)-N-(3-(dimethylamino)phenyl)-2-(5-methoxybenzofuran)acrylamide | Anticancer | Contains benzofuran moiety |
| N-(3-acetylphenyl)-2-(dimethylamino)acetamide | Antimicrobial | Dimethylamino group enhances receptor binding |
Case Study 1: Neuroprotective Mechanism
A study conducted on the effects of this compound on amyloid beta oligomerization demonstrated its ability to reduce oligomer formation significantly. The study utilized in vitro models with concentrations ranging from 10 µM to 100 µM and reported a dose-dependent inhibition effect.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro evaluations showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The selectivity index was calculated to ensure minimal toxicity to normal cells.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide and related compounds from the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on structural similarity to analogs.
Key Structural Differences and Implications
Aromatic vs. Heteroaromatic Substitutions: The target compound’s cinnamamide group provides a planar phenyl ring, which may enhance π-π stacking interactions with biological targets. The absence of a heteroatom in the cinnamamide group (compared to thiazole in ’s compound) suggests reduced polarity, possibly improving blood-brain barrier penetration .
Alkyl Chain Modifications: Compounds with long alkyl chains (e.g., heptyl or nonyl in and ) exhibit increased lipophilicity, making them candidates for membrane-associated targets or surfactants. The target compound’s shorter methylene bridge may limit such interactions .
Ionic and Counterion Effects :
- Methanesulfonate and hydrochloride salts () enhance solubility for in vitro assays. The target compound’s neutral cinnamamide group may require formulation optimization for bioavailability .
Functional Group Diversity :
- The chloroacetamide group in ’s compound enables covalent binding to nucleophilic residues (e.g., cysteine), a feature absent in the target compound. This highlights divergent mechanisms of action .
Hypothetical Pharmacological Profiles
- Target Compound : The hydroxy and methoxy groups may confer antioxidant or estrogen receptor-binding properties, akin to tetrahydronaphthalene derivatives in hormone therapy. The cinnamamide moiety could inhibit kinases or proteases via hydrogen bonding .
- Furan Analog () : The furan’s electron-rich structure might enhance interactions with oxidoreductases or cytochrome P450 enzymes .
- Chloroacetamide Derivative () : Likely acts as a covalent inhibitor, targeting enzymes like proteases or kinases with reactive thiol groups .
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H23NO3
- Molecular Weight : 301.38 g/mol
- CAS Number : 188726-45-6
The compound features a cinnamamide moiety linked to a tetrahydronaphthalene derivative, which may contribute to its biological activity.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For example, derivatives of cinnamamide have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
N-cinnamoyl derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Cinnamamide derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . This suggests that this compound may have therapeutic applications in inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. For instance:
- Receptor Binding : Similar compounds have been shown to bind to specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : The inhibition of enzymes involved in the inflammatory response is a critical mechanism through which these compounds exert their effects.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of various cinnamamide derivatives, N-cinnamoyl compounds demonstrated a significant ability to reduce oxidative stress markers in cell cultures. The study utilized assays such as DPPH and ABTS to quantify radical scavenging activity .
Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on the antimicrobial efficacy of N-cinnamoyl derivatives against pathogenic bacteria. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency. The most effective derivatives showed minimum inhibitory concentrations (MICs) below 100 µg/mL against resistant strains .
Study 3: Anti-inflammatory Mechanisms
Research into the anti-inflammatory mechanisms revealed that N-cinnamoyl compounds could modulate signaling pathways associated with inflammation. Specifically, they were found to downregulate NF-kB activation in macrophages exposed to inflammatory stimuli .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | Effective against S. aureus | |
| Anti-inflammatory | Inhibition of COX-2 |
Table 2: Case Study Results
| Study | Compound Tested | Key Findings |
|---|---|---|
| Antioxidant Activity | Various cinnamamide derivatives | High radical scavenging activity |
| Antimicrobial Efficacy | N-cinnamoyl derivatives | MIC < 100 µg/mL against resistant strains |
| Anti-inflammatory Mechanisms | N-cinnamoyl compounds | Downregulation of NF-kB |
Q & A
Q. What are the optimal synthetic routes for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cinnamamide?
The synthesis typically involves coupling cinnamoyl chloride derivatives with a tetrahydronaphthalene-bearing amine. For example:
- Step 1 : Prepare the tetrahydronaphthalene intermediate (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine via reductive amination or nucleophilic substitution of a hydroxyl/methoxy-functionalized precursor .
- Step 2 : React the intermediate with cinnamoyl chloride (or activated cinnamic acid) in a polar aprotic solvent (e.g., acetone or THF) using a base (e.g., K₂CO₃ or triethylamine) to accept HCl byproducts. Reflux for 4–6 hours ensures completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended .
Q. How can researchers characterize the stereochemistry and functional groups of this compound?
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme Inhibition : Use α-glucosidase or kinase (e.g., CDK2) inhibition assays with p-nitrophenyl-α-D-glucopyranoside or ATP-competitive substrates. IC₅₀ values can quantify potency .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) and confocal microscopy to assess membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable Substituents : Synthesize analogs with modifications to the methoxy/hydroxyl positions, cinnamamide chain length, or methylene linker rigidity.
- Assay Design : Test analogs in parallel against primary targets (e.g., cancer cell lines, enzymes) and off-target panels to assess selectivity. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .
- Data Analysis : Apply multivariate regression or machine learning (e.g., Random Forest) to correlate structural features (logP, polar surface area) with activity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Experimental Variables : Control for assay conditions (pH, temperature, solvent/DMSO concentration) that may alter compound stability or aggregation .
- Orthogonal Validation : Confirm activity using independent methods (e.g., CRISPR knockdown of target proteins vs. pharmacological inhibition) .
- Molecular Dynamics (MD) : Simulate binding modes under varying protonation states (e.g., hydroxyl group deprotonation at physiological pH) to explain discrepancies .
Q. What computational strategies predict metabolic stability and toxicity?
- Metabolism Prediction : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites (e.g., methoxy demethylation or hydroxyl glucuronidation) .
- Toxicity Profiling : Dock the compound into hERG or CYP3A4 active sites to assess arrhythmia risk or drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
